(R)-2-(4-Fluorophenyl)pyrrolidine
Overview
Description
®-2-(4-Fluorophenyl)pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a 4-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-Fluorophenyl)pyrrolidine typically involves the reaction of 4-fluorobenzaldehyde with a chiral amine to form an imine intermediate, which is then reduced to yield the desired pyrrolidine derivative. Common reagents used in this synthesis include reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction conditions often involve mild temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of ®-2-(4-Fluorophenyl)pyrrolidine may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purities. Additionally, the use of chiral catalysts or auxiliaries can enhance the enantioselectivity of the synthesis, ensuring the production of the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
®-2-(4-Fluorophenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the pyrrolidine ring or the fluorophenyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups onto the pyrrolidine ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of ®-2-(4-Fluorophenyl)pyrrolidine.
Scientific Research Applications
®-2-(4-Fluorophenyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its chiral nature and specific interactions with biological targets.
Industry: It can be used in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism by which ®-2-(4-Fluorophenyl)pyrrolidine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s chiral nature often plays a crucial role in its biological activity, influencing its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- ®-3-(4-Fluorophenyl)pyrrolidine
- 4-Fluorophenylpiperazine
- 4-Fluoroamphetamine
Uniqueness
®-2-(4-Fluorophenyl)pyrrolidine is unique due to its specific substitution pattern and chiral center, which can lead to distinct interactions with biological targets compared to other similar compounds. Its fluorophenyl group also imparts unique electronic properties, influencing its reactivity and stability.
Properties
IUPAC Name |
(2R)-2-(4-fluorophenyl)pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6,10,12H,1-2,7H2/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDCXMSDSTZZWAX-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427565 | |
Record name | (R)-2-(4-Fluorophenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90427565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
298690-89-8 | |
Record name | (R)-2-(4-Fluorophenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90427565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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